6-Bromo-7-chlorothieno[3,2-b]pyridine
Description
6-Bromo-7-chlorothieno[3,2-b]pyridine (CAS 875340-63-9) is a heterocyclic compound with the molecular formula C₇H₃BrClNS and a molecular weight of 248.52742 g/mol. It is characterized by a fused thienopyridine core substituted with bromine at position 6 and chlorine at position 6. Key physical properties include:
- Density: 1.849 g/cm³
- Boiling Point: 302.369°C (at 760 mmHg)
- Purity: 99% (industrial grade)
- Refractive Index: 1.721
- LogP (XLogP3): 3.71, indicating moderate lipophilicity .
The compound is commercially available through CHEMLYTE SOLUTIONS CO., LTD, with applications in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents, which enable cross-coupling reactions .
Properties
IUPAC Name |
6-bromo-7-chlorothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-3-10-5-1-2-11-7(5)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZTYKULGQNWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C(=CN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731970 | |
| Record name | 6-Bromo-7-chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875340-63-9 | |
| Record name | 6-Bromo-7-chlorothieno[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875340-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Bromo-7-chlorothieno[3,2-b]pyridine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound's unique structural features contribute to its diverse pharmacological properties. The following sections will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
- Molecular Formula: C7H3BrClNS
- Molecular Weight: Approximately 247.56 g/mol
- SMILES Notation: C1=CSC2=C(C(=CN=C21)Br)Cl
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Kinase Inhibition : Compounds in the thieno[3,2-b]pyridine class have been shown to selectively inhibit certain kinases, which are crucial for numerous cellular processes including growth and metabolism. This inhibition can lead to anti-cancer effects by preventing tumor cell proliferation.
- Receptor Modulation : Similar compounds have been identified as agonists or antagonists for various receptors, including bitter taste receptors (TAS2Rs). These interactions can influence physiological responses such as taste perception and potentially other therapeutic effects.
Anticancer Activity
Research has indicated that thieno[3,2-b]pyridine derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of several cancer cell lines:
These findings suggest that this compound may have potential as a lead compound in cancer therapy.
Kinase Inhibition
The compound has been studied for its role as a selective inhibitor of underexplored kinases. The weak interaction of thieno[3,2-b]pyridine with the kinase hinge region allows for the design of highly selective inhibitors that could be utilized in treating diseases associated with dysregulated kinase activity .
Bitter Taste Receptor Agonism
Recent studies have explored the agonistic effects of related compounds on bitter taste receptors, which play roles beyond gustation, including potential therapeutic applications in respiratory diseases and infections. The activation of these receptors can modulate inflammatory responses and improve airway function .
Research Findings
A comprehensive review of literature reveals several promising findings regarding the biological activities of this compound:
- In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
- Structure-activity relationship (SAR) studies indicate that modifications in the halogen substituents can enhance or diminish biological activity.
- Pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Research
6-Bromo-7-chlorothieno[3,2-b]pyridine has been identified as a potential intermediate in the synthesis of novel anticancer agents. Its structural properties allow it to interact with biological targets involved in cancer progression. A notable study demonstrated its effectiveness as a protein kinase inhibitor, which is crucial in the treatment of various cancers by disrupting cellular signaling pathways that lead to tumor growth .
Drug Discovery
In drug discovery, this compound serves as a valuable scaffold for developing new therapeutics. Researchers have utilized it to explore modifications that enhance biological activity and selectivity against specific targets. For instance, derivatives of thieno[3,2-b]pyridine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .
Agrochemical Applications
Pesticide Development
The unique chemical structure of this compound makes it suitable for formulating agrochemicals aimed at pest control. Its efficacy against a range of agricultural pests has been documented, leading to its incorporation into various pesticide formulations. This application enhances crop protection and agricultural productivity .
Material Science Applications
Organic Electronics
In material science, this compound is being investigated for its potential use in organic semiconductors and conductive polymers. The compound's electronic properties make it a candidate for developing materials used in electronic devices such as OLEDs (Organic Light Emitting Diodes) and photovoltaic cells .
Chemical Synthesis
Building Block for Complex Molecules
This compound acts as a versatile building block in organic synthesis. Chemists utilize it to construct complex molecules with precision, allowing for the development of new compounds with tailored properties for specific applications .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of novel thieno[3,2-b]pyridine derivatives based on this compound. These derivatives exhibited significant cytotoxicity against various cancer cell lines, showcasing the compound's potential in developing effective anticancer therapies.
Case Study 2: Agrochemical Efficacy
Field trials conducted on crops treated with formulations containing this compound demonstrated a marked reduction in pest populations compared to untreated controls. This study affirmed the compound's role in enhancing crop yields while minimizing chemical residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds exhibit structural similarity to 6-bromo-7-chlorothieno[3,2-b]pyridine, as determined by molecular similarity scores ():
| Compound Name | CAS Number | Substituents | Similarity Score |
|---|---|---|---|
| 5,7-Dichlorothieno[3,2-b]pyridine | 110651-92-8 | Cl at positions 5 and 7 | 0.90 |
| 7-Chloro-6-nitrothieno[3,2-b]pyridine | 83179-01-5 | Cl at 7, NO₂ at 6 | 0.74 |
| Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate | 912332-40-2 | Cl at 7, COOEt at 6 | 0.71 |
| 3-Bromo-5-chlorothieno[3,2-b]pyridine | Not provided | Br at 3, Cl at 5 | 0.67 |
Key Differences:
5,7-Dichlorothieno[3,2-b]pyridine: The absence of bromine reduces its utility in Suzuki-Miyaura couplings but enhances electrophilic aromatic substitution reactivity due to dual electron-withdrawing Cl groups .
Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate: The ester group at position 6 offers a handle for hydrolysis or transesterification, diverging from the bromine’s coupling utility .
Preparation Methods
Vilsmeier-Haack Type Cyclization from Acetamide Precursors
A well-documented method for synthesizing halogenated fused pyridines, including thieno[3,2-b]pyridines, uses a modified Vilsmeier-Haack reaction involving N-substituted acetamides, N-substituted formamides, and inorganic acid halides (e.g., phosphorus oxychloride).
-
- Molar ratios: At least 2 moles of acid halide per mole of acetamide group; 1.5 to 3 moles of N-substituted formamide per mole of acetamide.
- Solvent: Halogenated hydrocarbons such as dichloroethane or tetrachloroethane, or the acid halide itself can serve as solvent in excess.
- Temperature: 70–150°C preferred.
- Time: 1–6 hours under reflux or sealed vessel conditions.
- Pressure: Atmospheric or elevated pressure if sealed.
Process Description:
The acetamide precursor undergoes cyclization and halogenation to form the fused pyridine ring with halogen substituents. This method allows for the introduction of bromine and chlorine atoms on the thieno[3,2-b]pyridine ring system with good yields and purity.Isolation:
The product 6-bromo-7-chlorothieno[3,2-b]pyridine can be isolated by alumina chromatography using light petroleum spirit and recrystallized from ethanol, yielding a compound with a melting point around 116°C.-
- High yield and purity.
- Scalable and adaptable to various halogenated fused pyridines.
- Well-characterized by IR, NMR, and mass spectrometry.
| Parameter | Conditions/Values |
|---|---|
| Acid halide equivalents | 2 to 7 moles per mole acetamide |
| N-substituted formamide | 1.5 to 3 moles per mole acetamide |
| Solvent | Dichloroethane, tetrachloroethane, or acid halide excess |
| Temperature | 70–150°C |
| Reaction time | 1–6 hours |
| Pressure | Atmospheric or elevated (sealed tube) |
| Purification | Alumina chromatography, recrystallization |
Reference: EP0003645B1 patent details the process and optimization parameters for halogenated fused pyridines including this compound.
Direct Halogenation of Thieno[3,2-b]pyridine Precursors
Although less detailed in literature, halogenation of preformed thieno[3,2-b]pyridine cores using selective brominating and chlorinating agents under controlled conditions is a plausible route. However, regioselectivity and over-halogenation are challenges, making this less preferred for specific substitution patterns.
Cross-Coupling and Functionalization Approaches
Recent research on related bromo-chloropyridine derivatives indicates the use of palladium-catalyzed cross-coupling reactions starting from halogenated pyridine intermediates:
- Heck Coupling: Coupling of bromo-chloro-iodopyridines with protected deoxyribose glycal to form C-nucleosides with selective bromine substitution.
- Selective Reactivity: Bromine is generally more reactive than chlorine in Pd-catalyzed cross-coupling, allowing for selective functionalization.
- Applications: Although this method is more focused on nucleoside derivatives, it demonstrates the synthetic versatility of bromo-chloropyridine systems and may be adapted for the synthesis of this compound analogues.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Heck coupling | Pd(OAc)2, tris(pentafluorophenyl)phosphine, Ag2CO3, CHCl3, 70°C, 10 h | 52 (two steps) |
| Reduction | NaBH(OAc)3, AcOH, CH3CN, 0°C, 5 min | 85 |
| Silylation | TBSCl, imidazole, DMF, rt, 14 h | 78 |
Reference: Kubelka et al. 2013 describe Pd-catalyzed cross-coupling and selective substitution reactions on bromo-chloropyridine derivatives, illustrating synthetic strategies relevant to halogenated pyridine systems.
Analytical and Purification Data
- Melting Point: Approximately 116°C for purified this compound.
- Purification: Alumina chromatography with light petroleum spirit, followed by recrystallization from ethanol.
- Spectral Confirmation: Infrared spectroscopy, proton and carbon-13 NMR, and mass spectrometry confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield & Notes |
|---|---|---|---|
| Vilsmeier-Haack Cyclization | N-substituted acetamide, DMF, POCl3 | 70–150°C, 1–6 h, halogenated hydrocarbon solvent or acid halide excess | Good yields, pure product, scalable |
| Direct Halogenation | Halogenating agents (e.g., NBS, NCS) | Controlled temperature, stoichiometric control | Less regioselective, risk of over-halogenation |
| Pd-Catalyzed Cross-Coupling | Pd catalysts, bromo-chloro-iodopyridines, glycal derivatives | 70°C, 10 h, organic solvents | Useful for functionalized derivatives, moderate to good yields |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-7-chlorothieno[3,2-b]pyridine, and how can reaction conditions be optimized for yield?
- Answer: The compound is synthesized via halogenation of thieno[3,2-b]pyridine precursors. Key steps include bromination at position 6 and chlorination at position 7, often using reagents like NBS (N-bromosuccinimide) and POCl₃. Optimization involves controlling reaction temperature (e.g., 0–5°C for bromination to minimize side products) and stoichiometric ratios of halogenating agents. Catalysts such as Lewis acids (e.g., AlCl₃) may enhance regioselectivity. Post-synthesis purification via column chromatography ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substitution patterns on the thienopyridine core. Mass spectrometry (HRMS) confirms molecular weight (C₇H₄BrClNS, MW 282.54). Purity is assessed using HPLC with UV detection (λ = 254 nm) .
Q. What are the storage and handling recommendations for this compound to ensure stability?
- Answer: Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Moisture-sensitive reactions require anhydrous solvents and glovebox techniques. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How do the bromo and chloro substituents influence the reactivity of thieno[3,2-b]pyridine derivatives in cross-coupling reactions?
- Answer: Bromine at position 6 acts as a superior leaving group in Suzuki-Miyaura couplings compared to chlorine, enabling selective functionalization. The chloro group at position 7 stabilizes the π-electron system via inductive effects, altering regioselectivity in electrophilic substitutions. Solvent polarity (e.g., DMF vs. THF) and palladium catalysts (e.g., Pd(PPh₃)₄) significantly impact coupling efficiency .
Q. What strategies can resolve contradictions in reported yields when using different catalysts in Suzuki-Miyaura couplings?
- Answer: Systematic screening of catalyst-ligand systems (e.g., PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos) and reaction solvents (polar aprotic vs. ethers) is critical. Kinetic studies (e.g., time-resolved NMR) and DFT calculations can identify rate-limiting steps. Contradictions often arise from trace moisture or oxygen; rigorous degassing improves reproducibility .
Q. How can computational methods predict the regioselectivity of electrophilic substitution in thieno[3,2-b]pyridine systems?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-rich regions. Fukui indices quantify nucleophilicity, predicting reactivity at positions 3 and 5. Molecular dynamics simulations model solvent effects on transition states .
Q. How does the electronic environment of this compound affect its utility as a ligand or intermediate in organometallic chemistry?
- Answer: The electron-withdrawing chloro group enhances metal-ligand coordination strength, making it suitable for stabilizing Pd(0) complexes in catalytic cycles. Bromine facilitates oxidative addition in cross-couplings. Comparative studies with non-halogenated analogs show improved catalytic turnover in Heck reactions .
Methodological Notes
- Data Contradiction Analysis: When conflicting data arise (e.g., divergent yields), validate protocols via control experiments (e.g., reagent purity checks) and replicate under standardized conditions.
- Scaling Challenges: Pilot-scale synthesis requires optimizing heat transfer and mixing efficiency. Continuous flow reactors may mitigate exothermic risks in halogenation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
